molecular formula C12H22N4 B15300766 4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B15300766
M. Wt: 222.33 g/mol
InChI Key: QSLVXASZXJWWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of heterocyclic amines It features a cyclohexane ring substituted with an ethyl group and a 1-ethyl-1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the 1-ethyl-1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the triazole ring to the cyclohexane ring: This step often involves nucleophilic substitution reactions where the triazole ring is introduced to a pre-functionalized cyclohexane derivative.

    Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the ethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Uniqueness

4-Ethyl-1-(1-ethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cyclohexane ring and the triazole ring provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

4-ethyl-1-(2-ethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H22N4/c1-3-10-5-7-12(13,8-6-10)11-14-9-15-16(11)4-2/h9-10H,3-8,13H2,1-2H3

InChI Key

QSLVXASZXJWWAD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C2=NC=NN2CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.